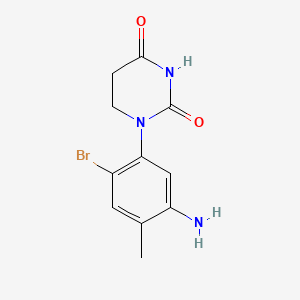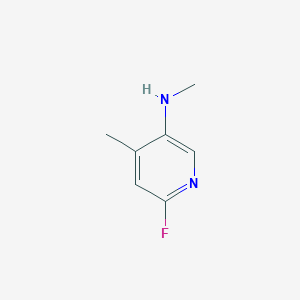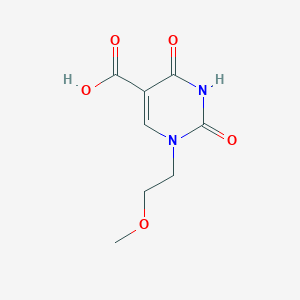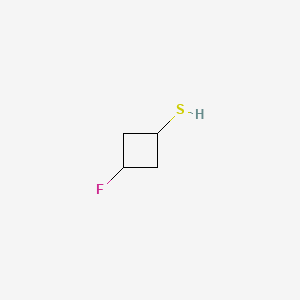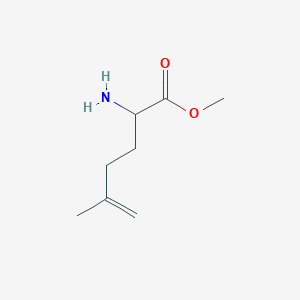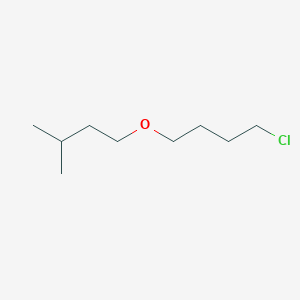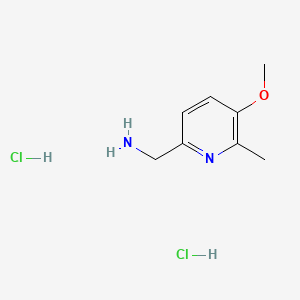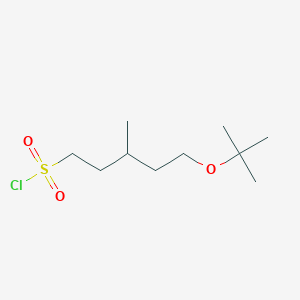![molecular formula C16H16BrNO2S B13487717 benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate](/img/structure/B13487717.png)
benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 4-bromophenyl sulfanyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate typically involves a multi-step process:
Formation of the 4-bromophenyl sulfanyl ethyl intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate ethylating agent under basic conditions.
Carbamate formation: The intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate can undergo several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mécanisme D'action
The mechanism of action of benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-{2-[(4-chlorophenyl)sulfanyl]ethyl}carbamate
- Benzyl N-{2-[(4-fluorophenyl)sulfanyl]ethyl}carbamate
- Benzyl N-{2-[(4-methylphenyl)sulfanyl]ethyl}carbamate
Uniqueness
Benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted in synthetic transformations.
Propriétés
Formule moléculaire |
C16H16BrNO2S |
|---|---|
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
benzyl N-[2-(4-bromophenyl)sulfanylethyl]carbamate |
InChI |
InChI=1S/C16H16BrNO2S/c17-14-6-8-15(9-7-14)21-11-10-18-16(19)20-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |
Clé InChI |
AOKPGPCQFNYJMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCSC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


